![molecular formula C17H17FN2O2S B5599072 1-{3-FLUORO-4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B5599072.png)
1-{3-FLUORO-4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Fluoro-4-[4-(2-thienylcarbonyl)piperazino]phenyl}-1-ethanone is a complex organic compound that features a fluorinated phenyl ring, a thienylcarbonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-fluoro-4-[4-(2-thienylcarbonyl)piperazino]phenyl}-1-ethanone typically involves multiple steps, starting with the preparation of the fluorinated phenyl ring and the thienylcarbonyl group. The piperazine moiety is then introduced through a series of nucleophilic substitution reactions. Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-{3-Fluoro-4-[4-(2-thienylcarbonyl)piperazino]phenyl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
1-{3-Fluoro-4-[4-(2-thienylcarbonyl)piperazino]phenyl}-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-{3-fluoro-4-[4-(2-thienylcarbonyl)piperazino]phenyl}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and the thienylcarbonyl group can enhance binding affinity and selectivity, while the piperazine moiety may interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile
- 3-Fluoro-N-{4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}benzamide
Uniqueness
1-{3-Fluoro-4-[4-(2-thienylcarbonyl)piperazino]phenyl}-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the thienylcarbonyl and piperazine moieties provide opportunities for diverse interactions with biological targets .
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-12(21)13-4-5-15(14(18)11-13)19-6-8-20(9-7-19)17(22)16-3-2-10-23-16/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKJIJQBBYGXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)
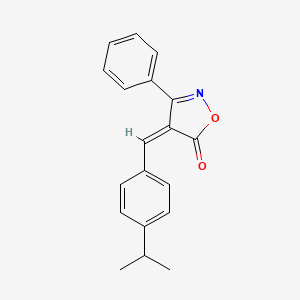
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidin-4-ol](/img/structure/B5599012.png)
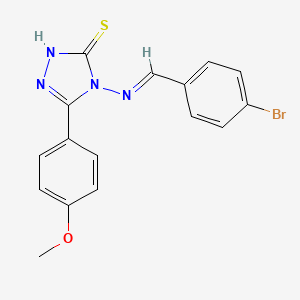
![4-(4-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B5599038.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)
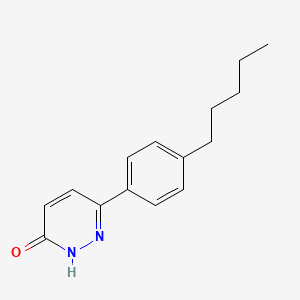
![2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol](/img/structure/B5599052.png)
![N-[(E)-benzylideneamino]pentanamide](/img/structure/B5599057.png)
![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5599066.png)
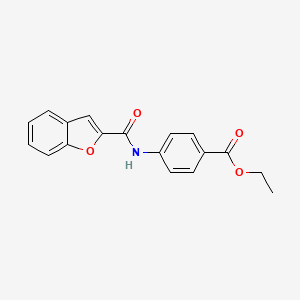
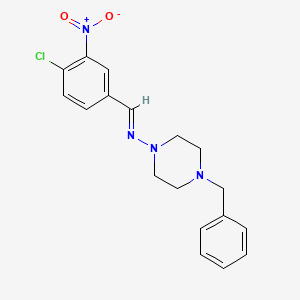
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide](/img/structure/B5599077.png)
